1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClOS. It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one typically involves the bromination of 3-(4-chloro-2-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding alcohols or thiols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Scientific Research Applications
1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The sulfur atom may also play a role in modulating the compound’s reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
- 1-Bromo-3-(4-chloro-3-mercaptophenyl)propan-2-one
- 1-Bromo-3-(4-chloro-2-hydroxyphenyl)propan-2-one
- 1-Bromo-3-(4-chloro-2-methylphenyl)propan-2-one
Comparison: 1-Bromo-3-(4-chloro-2-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C9H8BrClOS |
---|---|
Molecular Weight |
279.58 g/mol |
IUPAC Name |
1-bromo-3-(4-chloro-2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5H2 |
InChI Key |
DYBQEKNGJGELDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)CC(=O)CBr |
Origin of Product |
United States |
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